molecular formula C16H12O2 B1220293 trans-1,2-Dibenzoylethylene CAS No. 4070-75-1

trans-1,2-Dibenzoylethylene

Cat. No.: B1220293
CAS No.: 4070-75-1
M. Wt: 236.26 g/mol
InChI Key: WYCXGQSQHAXLPK-UHFFFAOYSA-N
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Description

Trans-1,2-Dibenzoylethylene, also known as this compound, is a useful research compound. Its molecular formula is C16H12O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diphenylbut-2-ene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCXGQSQHAXLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4070-75-1
Record name 1,4-Diphenyl-2-butene-1,4-dione
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Record name 1,4-diphenylbut-2-ene-1,4-dione
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Historical Context and Evolution of Research on Dibenzoylethylene Isomers

The study of dibenzoylethylene isomers, specifically the trans and cis forms, has a rich history that parallels the development of fundamental concepts in organic chemistry, such as stereoisomerism and photochemistry. The chemistry of the isomeric conversion between trans and cis-1,2-dibenzoylethylene (B14747115) was first noted in 1902. researchgate.net

Initially, research focused on the synthesis and basic characterization of these isomers. trans-1,2-Dibenzoylethylene (B146848) can be synthesized via a Friedel-Crafts reaction using fumaroyl chloride and benzene (B151609). oup.com The trans isomer is a yellow, crystalline solid with a melting point of approximately 109-111°C, while the cis isomer is a colorless solid with a higher melting point of around 135.5°C. oup.comchembk.comchemicalbook.com

A pivotal development in the study of these isomers was the discovery of their photochemical interconversion. Exposing a solution of the more stable trans isomer to bright light leads to its conversion into the cis isomer. researchgate.netgalaxy.aiharpercollege.edu This process is reversible, with the cis isomer thermally converting back to the trans form. researchgate.net This reversible photoisomerization has been a valuable educational tool for demonstrating principles of photochemistry and reaction monitoring techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). galaxy.aiharpercollege.educhegg.com

Further research delved into the solid-state photochemistry of these isomers. Studies using atomic force microscopy (AFM) revealed that the photoisomerization of this compound in its crystal lattice is a unidirectional process. nih.gov While the trans isomer readily converts to the cis form, the reverse reaction is hindered within the crystal structure of the cis isomer. nih.gov This phenomenon has been studied as a model for understanding the Z to E isomerization of the retinal moiety in rhodopsin, a key process in the chemistry of vision. nih.gov

Table 1: Physical and Spectroscopic Properties of Dibenzoylethylene Isomers

Property This compound cis-1,2-Dibenzoylethylene Reference
Appearance Yellow crystalline solid Colorless solid oup.comharpercollege.edu
Melting Point 109-112 °C ~135.5 °C oup.comchembk.comtcichemicals.com
¹H NMR (CDCl₃) δ 7.97 (s, 2H, vinyl) δ 7.16 (s, 2H, vinyl) researchgate.netoup.com

| UV-Vis (EtOH) | λmax 268 nm | λmax 260 nm | oup.com |

Significance of the α,β Unsaturated Diketone Moiety in Organic Synthesis

The α,β-unsaturated diketone functional group present in trans-1,2-dibenzoylethylene (B146848) is a powerful and versatile synthon in organic chemistry. This structural motif features two electrophilic carbonyl carbons and an electrophilic β-carbon, making it susceptible to attack by a wide range of nucleophiles.

A primary application of this moiety is its role as a Michael acceptor. In the Michael addition reaction, nucleophiles add to the β-carbon of the carbon-carbon double bond. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the reaction of this compound with enamine esters or ketones via a Michael addition is a key step in the synthesis of highly substituted pyrroles. mdpi.comscribd.com

Furthermore, the diketone structure serves as a precursor for the synthesis of various five- and six-membered heterocyclic compounds. The 1,4-dicarbonyl arrangement allows for condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and diamines to form pyridazines, oxazoles, and diazepines, respectively. For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a known method for synthesizing quinoxaline (B1680401) derivatives. mdpi.com

The conjugated system also allows this compound to participate as a dienophile in Diels-Alder reactions, a powerful cycloaddition for forming six-membered rings. This reactivity opens pathways to complex polycyclic structures.

The photoreactivity of the α,β-unsaturated ketone system is also significant. Upon irradiation, particularly in acidic methanol (B129727), this compound can undergo not only isomerization but also addition and rearrangement reactions, leading to products like 1,2-dibenzoyl-1-methoxyethane and methyl 4-phenyl-4-phenoxy-3-butenoate. oup.com

Overview of Key Academic Research Directions for Trans 1,2 Dibenzoylethylene

Catalytic Approaches to Selective trans-Isomer Formation

Catalysis plays a crucial role in directing the stereochemical outcome of reactions, favoring the formation of the trans-isomer of 1,2-dibenzoylethylene, which is generally more stable.

The reaction of organic gem-dihalides with zerovalent transition metal complexes provides a pathway for the synthesis of alkenes. researchgate.netresearchgate.net Specifically, the use of ω,ω-dibromoacetophenone, a gem-dihalide, in the presence of certain palladium or nickel catalysts leads to the formation of this compound. researchgate.netresearchgate.net The reaction mediated by tetrakis(triphenylphosphine)palladium(0) (Pd[P(C₆H₅)₃]₄) or tetrakis(triethylphosphite)nickel(0) (Ni[P(OC₂H₅)₃]₄) results in the selective synthesis of the trans-isomer. researchgate.netresearchgate.net In contrast, using other metal complexes like Ni(COD)₂, Fe(CO)₅, or Co₂(CO)₈ with the same starting material yields trans-1,2,3-tribenzoylcyclopropane. researchgate.netresearchgate.net

Table 1: Transition Metal-Mediated Synthesis of this compound

Catalyst Starting Material Product
Pd[P(C₆H₅)₃]₄ ω,ω-Dibromoacetophenone This compound researchgate.netresearchgate.net

Novel Reagents and Optimized Reaction Conditions (e.g., fumaryl (B14642384) chloride with aluminum chloride hexahydrate)

Classic reactions can be optimized with novel reagents to produce this compound. A notable example is the use of fumaryl chloride and aluminum chloride hexahydrate as raw materials. chemicalbook.com This method constitutes a Friedel-Crafts acylation reaction where benzene (B151609) is acylated by fumaryl chloride. The inherent trans geometry of the fumaryl chloride starting material is retained in the final product, ensuring the selective formation of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste and energy consumption. unito.it These principles have been successfully applied to the synthesis of this compound and its derivatives.

Mechanochemistry, particularly ball milling, has emerged as a powerful green tool in organic synthesis. iust.ac.ir This technique uses mechanical energy to initiate reactions between solid-state reactants, often eliminating the need for hazardous solvents. rsc.org The solvent-free approach not only reduces waste but can also lead to unique reaction pathways and quantitative yields. unito.itrsc.org

The first use of ball milling for solid-state cascade reactions involving this compound was reported by Kaupp et al. rsc.org They demonstrated that reacting this compound with enamine esters or ketones in a ball mill produces pyrrole (B145914) and indole (B1671886) derivatives in quantitative yields without any catalyst. unito.itrsc.orgmdpi.com This method offers significant advantages over solution-based reactions, which may require workup procedures and yield less product. rsc.org

Table 2: Advantages of Mechanochemical Synthesis

Feature Description
Solvent-Free Eliminates the use of large quantities of potentially toxic and volatile organic solvents, reducing environmental pollution and simplifying product purification. rsc.org
High Yields Reactions often proceed to completion, providing quantitative or near-quantitative yields of the desired product. unito.itrsc.org
Process Intensification Can dramatically promote reaction rates and shorten reaction times compared to conventional methods. unito.it

| Waste Minimization | By avoiding solvents and often requiring no chromatographic separation, the process generates minimal waste, aligning with green chemistry goals. rsc.orgpageplace.de |

Stereoselective Synthesis Strategies for this compound

This compound serves as a key building block in stereoselective reactions to create complex molecules with specific three-dimensional arrangements.

A prominent example is its use as a dipolarophile in 1,3-dipolar cycloaddition reactions. mdpi.comiaea.org The reaction between azomethine ylides (generated in situ from isatins and sarcosine) and this compound proceeds with high regioselectivity and stereoselectivity. mdpi.comiaea.org This one-pot, three-component synthesis provides a straightforward route to complex spiro[indoline-pyrrolidine] derivatives. mdpi.comiaea.org

Furthermore, this compound is a key reactant in visible-light-driven syntheses. acs.org A catalyst-free, diastereoselective synthesis of substituted tetrahydroquinolines (THQs) has been developed using an electron donor-acceptor (EDA) complex formed between N-alkyl-N-methylanilines and this compound. acs.org Photoexcitation of this complex under visible light initiates a cascade reaction that yields the functionalized THQ products. acs.org The stereochemistry of the starting alkene influences the outcome of the reaction. acs.org

Broader strategies for the stereoselective synthesis of related tetraarylethylenes have also been developed, for instance, through the reductive anti-1,2-dimetallation of alkynes followed by a palladium-catalyzed arylation, which allows for the controlled synthesis of specific isomers. nih.gov

Cycloaddition Reactions

The electron-poor nature of the double bond in this compound makes it an excellent partner in cycloaddition reactions. It readily reacts with various 1,3-dipoles, leading to a diverse array of heterocyclic compounds with high regioselectivity and stereoselectivity.

1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving a 4π-electron system (the 1,3-dipole) and a 2π-electron system (the dipolarophile, in this case, this compound). organic-chemistry.org This process provides a direct route to five-membered heterocycles through a thermally allowed [π4s + π2s] cycloaddition mechanism. wikipedia.org

Reactions with Azides

The reaction of this compound with organic azides, such as substituted benzyl (B1604629) azides, is a notable example of 1,3-dipolar cycloaddition. mdpi.com These reactions typically lead to the formation of unstable triazoline intermediates, which can then undergo further transformations. rsc.org

For instance, the thermal reactions of 4-substituted phenyl azides with this compound (DBE) have been studied in detail. rsc.org The initial cycloadducts are unstable 4,5-dibenzoyl-1-aryltriazolines. rsc.org These intermediates are generally not isolated and decompose via several pathways depending on the reaction conditions. rsc.org At room temperature, the decomposition products include 4-acyltriazoles, diazo diones, and 1-arylamino-1,2-dibenzoylethylenes (enamines). rsc.org At higher temperatures (110 °C), rearrangement products are favored. rsc.org However, when the decomposition of the triazoline intermediate is conducted in the presence of triethylamine, enamines are formed exclusively. rsc.org

A study on the reaction between substituted benzyl azides and this compound in boiling ethanol (B145695) demonstrated the formation of enamines and enolimines as unexpected products. mdpi.com This highlights the thermal instability of the initial triazoline adducts, which readily decompose to yield more stable products. mdpi.com

Table 1: Products from the Reaction of Substituted Benzyl Azides with this compound

Reactant Azide (B81097) Product Type Reference
Substituted Benzyl Azides Enamines, Enolimines mdpi.com
Reactions with Azomethine Ylides

This compound is an effective dipolarophile for trapping azomethine ylides, which are often generated in situ. A prominent application is the one-pot, three-component reaction involving isatins, an α-amino acid like sarcosine (B1681465) ethyl ester, and this compound. mdpi.commdpi.comiaea.org This reaction provides a straightforward and highly stereoselective route to complex spiro[indoline-pyrrolidine] derivatives. mdpi.comiaea.org

The reaction proceeds via the in situ formation of an azomethine ylide from the condensation of isatin (B1672199) and sarcosine. mdpi.comiaea.org This ylide then undergoes a 1,3-dipolar cycloaddition with this compound. mdpi.com The protocol is noted for its operational simplicity and its ability to construct molecules with significant structural complexity in a single step with good to excellent yields. iaea.org The high regioselectivity and stereoselectivity of the cycloaddition have been confirmed through spectroscopic analysis. iaea.org This method allows for the creation of spiro compounds containing multiple stereocenters. mdpi.com

Table 2: Synthesis of Spiro[indoline-pyrrolidine] Derivatives

Isatin Reactant Amino Acid Dipolarophile Product Key Features Reference
Isatins Sarcosine ethyl ester This compound Spiro[indoline-pyrrolidine] derivatives One-pot, three-component, high regio- and stereoselectivity mdpi.comiaea.org
Reactions with Nitrilimines

Nitrilimines, typically generated in situ from hydrazonoyl chlorides via dehydrochlorination, readily undergo cycloaddition with this compound. oup.com This reaction, carried out in benzene at 80 °C, yields a mixture of products including the expected trans-1,3-diaryl-4,5-dibenzoyl-2-pyrazolines and their dehydrogenated counterparts, 1,3-diaryl-4,5-dibenzoylpyrazoles. oup.com

Interestingly, an unexpected product, 1,3-diaryl-4-benzoylpyrazole, is also formed in significant yields. oup.com The formation of this unusual product is proposed to occur via the elimination of a benzoyl group from the initial pyrazoline adduct, followed by dehydrogenation. oup.com The pyrolysis of the isolated trans-2-pyrazolines at high temperatures also leads to the formation of the 4-benzoylpyrazoles and benzoic acid. oup.com

Table 3: Product Yields from the Cycloaddition of Diarylnitrilimines with this compound

Nitrilimine Substituents (Ar¹, Ar²) Product 1 Yield (%) (trans-pyrazoline) Product 2 Yield (%) (4-benzoylpyrazole) Product 3 Yield (%) (4,5-dibenzoylpyrazole) Reference
C₆H₅, C₆H₅ 21 47 10 oup.com
C₆H₅, p-NO₂C₆H₄ - 9 1 oup.com
p-Tolyl, p-Tolyl - 91 - oup.com

Data adapted from a study on the cycloaddition of nitrilimines with dibenzoylethylenes. oup.com

Reactions with Diazo Compounds

The reaction of this compound with diazo compounds, such as ethyl diazoacetate, serves as a classic example of a diazoalkane 1,3-dipolar cycloaddition. cdnsciencepub.comwikipedia.org Heating a mixture of trans-dibenzoylethylene and ethyl diazoacetate in benzene results in the formation of a pyrazoline derivative. cdnsciencepub.com

In one study, this reaction yielded the corresponding pyrazoline in 23% yield, alongside an 8% yield of the corresponding pyrazole (B372694), which is the aromatized form of the initial cycloadduct. cdnsciencepub.com The reaction of diazo compounds with alkenes is a well-established method for synthesizing pyrazolines, which are valuable heterocyclic intermediates. wikipedia.orgmdpi.comchim.it

Table 4: Products of the Reaction between this compound and Ethyl Diazoacetate

Reactants Conditions Product (Yield) Reference
Mechanistic Pathways of Dipolar Cycloadditions

The 1,3-dipolar cycloaddition reaction is generally accepted to proceed through a concerted, often asynchronous, pericyclic mechanism via a six-electron Hückel aromatic transition state. wikipedia.org This concerted pathway explains the high degree of stereospecificity observed in many of these reactions, where the stereochemistry of the dipolarophile is retained in the product. wikipedia.org

However, for certain systems, a stepwise mechanism may be operative. wikipedia.orgresearchgate.net For example, in some [3+2] cycloadditions involving azomethine ylides and highly electrophilic alkenes, the reaction may proceed through a non-concerted Michael addition followed by a Mannich reaction sequence, leading to a zwitterionic intermediate. nih.gov

In the reaction of nitrilimines with this compound, the formation of the unexpected 4-benzoylpyrazole (B1253644) suggests a multi-step pathway occurring after the initial cycloaddition. oup.com The proposed mechanism involves the nucleophilic attack of water on the 5-carbonyl carbon of the pyrazoline, followed by the elimination of benzoic acid to yield a 4-benzoylpyrazoline, which then undergoes dehydrogenation to the final pyrazole product. oup.com Similarly, the decomposition of unstable triazolines from azide cycloadditions involves complex pathways including elimination, isomerization, and rearrangement, indicating that the events following the initial cycloaddition are crucial in determining the final product distribution. rsc.org

Photochemical Transformations

Photorearrangements and Reductions

The photochemistry of this compound is characterized by several competing reaction pathways, including cis-trans isomerization, photorearrangement, and photoreduction. Upon irradiation, this compound can undergo isomerization to its cis isomer. researchgate.net This photochemical conversion forms the basis of an undergraduate organic chemistry experiment where the trans isomer is converted to the cis isomer, which can then be thermally reconverted back to the more stable trans form. researchgate.net

Further irradiation of the cis-isomer can lead to more complex photorearrangements. For instance, the photolysis of cis-1,2-dibenzoylethylene (B14747115) in methanol (B129727) can yield products like ethyl 4-phenoxy-4-phenyl-3-butenoate. archive.org The specific products of these photorearrangements are highly dependent on the reaction conditions and the presence of other reagents. In acidic methanol, photolysis of this compound gives a mixture of 1,2-dibenzoylmethoxyethane, methyl 4-phenoxy-4-phenyl-3-butonoate, and 2,3-diphenylfuran. archive.org When the possibility of cis-trans isomerization is geometrically constrained, as in cyclic systems like 2,3-dibenzoylbicyclo[2.2.2]oct-2-ene, photorearrangement becomes the exclusive pathway. archive.orgresearchgate.net

Photoreduction of this compound has also been observed. For example, reduction with sodium borohydride (B1222165) in the presence of light can lead to the formation of 1,4-diphenylbutane-1,4-diols. researchgate.net Specifically, the reduction of trans- and cis-dibenzoylethylene with sodium borohydride yielded rac- and meso-1,4-diphenylbutane-1,4-diol, respectively. researchgate.net

Reactant(s)ConditionsProduct(s)Reference
This compoundPhotochemical irradiationcis-1,2-Dibenzoylethylene researchgate.net
cis-1,2-DibenzoylethylenePhotolysis in methanolEthyl 4-phenoxy-4-phenyl-3-butenoate archive.org
This compoundPhotolysis in acidic methanol1,2-Dibenzoylmethoxyethane, Methyl 4-phenoxy-4-phenyl-3-butonoate, 2,3-Diphenylfuran archive.org
trans- and cis-1,2-DibenzoylethyleneSodium borohydriderac- and meso-1,4-Diphenylbutane-1,4-diol researchgate.net

Redox Chemistry

The oxidation of this compound can lead to the cleavage of the carbon-carbon double bond, yielding carboxylic acids. A common outcome of the strong oxidation of this compound is the formation of benzoic acid. For example, hot dilute nitric acid oxidizes the molecule to produce two molecules of benzoic acid. cdnsciencepub.com Another method involves the cycloaddition with nitrilimines, which, after a series of steps including the elimination of a benzoyl group, can also lead to benzoic acid as a byproduct. oup.com The oxidation of related compounds, such as the cleavage of aryl olefins using osmium tetroxide and hydrogen peroxide, typically yields aldehydes, with only minimal amounts of carboxylic acids being formed. msu.edu However, using a different oxidizing agent like Oxone with an osmium tetroxide catalyst leads to the formation of carboxylic acids. msu.edu

The reduction of this compound primarily targets the carbon-carbon double bond and the carbonyl groups. Catalytic hydrogenation or reduction with reagents like sodium borohydride can convert the carbonyl groups to hydroxyl groups, yielding the corresponding diols. The reduction of trans-dibenzoylethylene with Raney nickel or sodium borohydride produces rac-1,4-diphenylbutane-1,4-diol. researchgate.net The cis-isomer, under the same conditions, yields the meso-diol. researchgate.net These diols can then undergo acid-catalyzed intramolecular cyclization to form a mixture of cis- and trans-2,5-diphenyltetrahydrofuran. researchgate.net

Starting MaterialReagent(s)Product(s)Reference
This compoundHot dilute nitric acidBenzoic acid cdnsciencepub.com
This compoundRaney nickel or Sodium borohydriderac-1,4-Diphenylbutane-1,4-diol researchgate.net
cis-1,2-DibenzoylethyleneRaney nickel or Sodium borohydridemeso-1,4-Diphenylbutane-1,4-diol researchgate.net

Other Reactivity Pathways

This compound can react with phosphines in various ways. For instance, zerovalent transition metal complexes containing phosphine (B1218219) ligands, such as Pd[P(C6H5)3]4, can react with ω,ω-dibromoacetophenone to produce this compound. researchgate.netresearchgate.net While direct reactions leading to acid anhydrides were not detailed in the provided search results, the interaction with phosphines is a known reaction pathway for related compounds.

This compound is an effective Michael acceptor, readily undergoing 1,4-addition with various nucleophiles, including enamines. The reaction of this compound with enamine esters or enamine ketones is a key step in the synthesis of substituted pyrroles. rsc.orgunito.itmdpi.comiust.ac.ir This reaction proceeds via a cascade mechanism that begins with a vinylogous Michael addition of the enamine to the dibenzoylethylene. rsc.org This is followed by an imine-enamine rearrangement and subsequent cyclization to form a five-membered ring, which upon dehydration yields the final pyrrole derivative. rsc.org These reactions can be carried out efficiently using ball-milling, often in the absence of a solvent or catalyst, to produce pyrrole derivatives in quantitative yields. rsc.orgunito.itmdpi.com

ReactantsConditionsProduct TypeMechanismReference
This compound, Enamine ester or ketoneBall-milling, 20-30 Hz, 3hPyrrole derivativeVinylogous Michael addition, imine-enamine rearrangement, cyclization, dehydration rsc.orgunito.it

Formation of Heterocyclic Compounds

This compound serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. Its 1,4-dicarbonyl functionality allows for classical condensation reactions, while the activated double bond participates in cycloaddition and Michael addition reactions, leading to the formation of important five- and six-membered heterocyclic rings.

Pyrroles

The synthesis of pyrroles from this compound often follows the principles of the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. researchgate.netalfa-chemistry.comorganic-chemistry.org The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal intermediate, which then cyclizes and dehydrates to form the pyrrole ring. researchgate.netwikipedia.org

In a notable application, Kaupp et al. demonstrated a solvent-free, mechanochemical approach to synthesize pyrroles and indoles. unito.itmdpi.comresearchgate.net The reaction of this compound with primary or secondary enamine esters or enamine ketones in a ball mill resulted in quantitative yields of the corresponding pyrrole or indole products. unito.itmdpi.comresearchgate.netrsc.org This process involves a cascade of reactions, including a Michael addition of the enamine nitrogen, cycloaddition of the enamine double bond, rearrangement, and finally, elimination of water. mdpi.comresearchgate.net

Table 1: Synthesis of Pyrroles from trans-1,2-Dibenzoylethylene and Enamines

Reactant 1 Reactant 2 Conditions Product Yield Reference
trans-1,2-Dibenzoylethylene Primary Enamine Ester Ball Milling Substituted Pyrrole Quantitative mdpi.com
trans-1,2-Dibenzoylethylene Secondary Enamine Ester Ball Milling Substituted Pyrrole Quantitative mdpi.com
trans-1,2-Dibenzoylethylene Enamine Ketone Ball Milling Substituted Indole Quantitative mdpi.com

The Paal-Knorr synthesis is a robust method, and its mechanism has been a subject of detailed study. Theoretical investigations using density functional theory (DFT) have supported the hemiaminal cyclization pathway as the preferred route over enamine cyclization, both in the gas phase and in solution. researchgate.net

Indoles

Indole synthesis can also be achieved using this compound. As mentioned in the pyrrole section, the mechanochemical reaction with enamine ketones provides a direct route to indole derivatives. unito.itmdpi.comresearchgate.net Additionally, various strategies for indole synthesis exist, many of which involve the initial formation of a substituted aniline (B41778) or a related precursor that can then be cyclized. nih.govorganic-chemistry.orgbhu.ac.in While direct reactions of this compound to form the core indole structure are less common than for pyrroles, its derivatives can be incorporated into broader indole synthesis strategies. For instance, a multi-step synthesis can lead to the formation of indole-containing ring systems. nih.gov

Pyrazoles

The reaction of this compound with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazoles. researchgate.netresearchgate.net This reaction is a classic example of the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound (or its synthetic equivalent) reacts with a hydrazine. In the case of this compound, it serves as a precursor to the 1,4-dicarbonyl system which can then cyclize with hydrazine.

For example, the reaction of this compound with hydrazine monohydrate in refluxing acetic acid yields 3,6-diphenyl-4,5-dihydropyridazine, which can be seen as a related heterocyclic system. researchgate.net The formation of pyrazoles often involves a cycloaddition-elimination mechanism. The 1,3-dipolar cycloaddition of nitrilimines with this compound has been shown to produce 4-benzoylpyrazoles in high yields, along with the expected pyrazoline intermediates. oup.com The reaction proceeds through the formation of a 4,5-dibenzoyl-2-pyrazoline, which can then undergo elimination of a benzoyl group to yield the final pyrazole product. oup.com

Table 2: Synthesis of Pyrazoles from trans-1,2-Dibenzoylethylene

Reactant 1 Reactant 2 Conditions Product Yield Reference
trans-1,2-Dibenzoylethylene Hydrazine Monohydrate Acetic Acid, Reflux 3,6-Diphenyl-4,5-dihydropyridazine - researchgate.net
trans-1,2-Dibenzoylethylene N-(p-nitrophenyl)-C-phenylnitrilimine Benzene, 80°C 4-Benzoyl-1-(p-nitrophenyl)-3-phenylpyrazole 48% oup.com

Benzimidazoles

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. While this compound is not a direct precursor in the most common benzimidazole (B57391) syntheses, it can be involved in related transformations. For instance, the condensation of o-phenylenediamine with trans-dibenzoylethylene has been reported to yield 2,5-diphenyl-1,6-dihydro-1,6-benzodiazocine. acs.org

Modern synthetic methods for benzimidazoles often utilize microwave irradiation or catalysts like erbium triflate to achieve high yields and selectivity under solvent-free conditions. mdpi.com These methods generally rely on the reaction between an o-phenylenediamine and an aldehyde. mdpi.comorganic-chemistry.org

Stereochemical Aspects and Isomerization Dynamics

Investigation of Cis-Trans Isomerism and Interconversion Kinetics

The ability of 1,2-dibenzoylethylene to switch between its cis and trans configurations is a well-documented phenomenon. smolecule.com The kinetics of this interconversion are influenced by the method of initiation, with distinct outcomes for thermal and light-induced processes. The trans isomer is generally considered the more stable of the two. quizlet.com

The thermal conversion of cis-1,2-dibenzoylethylene (B14747115) to the trans isomer is a common process. smolecule.comresearchgate.net This reaction is often facilitated by heating the cis isomer in a suitable solvent, such as 95% ethanol (B145695). acs.orgharpercollege.edu The process can be catalyzed by the addition of an acid, like concentrated hydrochloric acid, which accelerates the conversion to the more stable yellow, crystalline trans form. acs.orgharpercollege.educhegg.com The progress of this isomerization can be monitored using techniques like thin-layer chromatography (TLC). acs.org Studies on solid cis-isomers, including derivatives, have shown that isomerization can also be induced by iodine vapor, following a first-order reaction mechanism. scispace.com While thermal energy can promote the conversion of cis to trans, it can also be used to induce the formation of the cis isomer from the trans form under specific conditions. smolecule.com

The isomerization of trans-1,2-dibenzoylethylene (B146848) to its cis form is readily achieved through photochemical means. smolecule.com Exposing a solution of the trans isomer in a solvent like 95% ethanol to light, such as direct sunlight or a high-intensity blue LED lamp, induces its conversion to the colorless cis isomer. acs.orgharpercollege.eduacs.org This process occurs via a triplet excited state mechanism, where UV or visible light excites the molecule, leading to rotation around the C=C bond and subsequent stabilization as the cis isomer. The wavelength of maximum absorption differs between the isomers, with the cis form absorbing at 260 nm and the trans form at 269 nm. acs.org

In the solid state, the mechanism of photoisomerization is more constrained. It has been proposed that the conversion may proceed through a space-conserving "hula-twist" (HT) motion, where substituents move within their planes while only a single C-H unit undergoes out-of-plane translocation. bioone.orgnih.govresearchgate.net This mechanism is considered an alternative to a full, space-demanding rotation around the double bond, which would be difficult within a packed crystal lattice. bioone.orgnih.gov

Summary of Isomerization Conditions for 1,2-Dibenzoylethylene
Isomerization TypeStarting IsomerResulting IsomerConditionsCatalyst/Initiator
Thermalcis-1,2-Dibenzoylethylenetrans-1,2-DibenzoylethyleneHeating in 95% ethanol. acs.orgharpercollege.eduConcentrated Hydrochloric Acid (optional). acs.orgharpercollege.edu
Photoinducedtrans-1,2-Dibenzoylethylenecis-1,2-DibenzoylethyleneExposure to direct sunlight or UV/visible light in 95% ethanol. acs.orgharpercollege.eduacs.orgLight (photons).

Conformational Analysis and Energy Landscapes of Isomers

The introduction of substituents onto the phenyl rings can significantly influence the isomerization behavior and conformational preferences of 1,2-dibenzoylethylene. Research on solid para-substituted derivatives, such as 1,2-di-p-chlorobenzoylethylene and 1,2-di-p-methylbenzoylethylene, has shown varied reactivity. scispace.com For instance, when exposed to bromine vapor, cis-1,2-di-p-methylbenzoylethylene undergoes isomerization to the trans form either before or during the bromination process. scispace.com In another study, it was observed that bis-para-methoxy dibenzoylethylene does not undergo the expected E-to-Z isomerization under certain visible light irradiation conditions, highlighting a strong substituent effect. acs.org It has been suggested that appropriate vinylic substitution could be a method to obtain more favorable initial conformers for specific applications. bioone.orgbioone.org

For cis-1,2-dibenzoylethylene, theoretical calculations have explored the energy landscape of its various conformations. bioone.orgbioone.org Density Functional Theory (DFT) calculations have identified two low-energy conformers: a helical (s-cis, s-cis) form and an almost orthogonal (s-cis, s-trans) form. bioone.orgnih.govbioone.org The energy difference between these two conformers is very small. bioone.orgbioone.org

The nomenclature here refers to the conformation around the C(vinyl)-C(carbonyl) single bonds. In the helical conformer, both benzoyl groups are positioned on the same side relative to the double bond plane (s-cis, s-cis). In the orthogonal conformer, one benzoyl group is s-cis and the other is s-trans. bioone.org Interestingly, X-ray crystallographic data reveals that the conformation found in the pure crystal is the almost orthogonal (s-cis, s-trans) form, which closely matches the calculated structure. bioone.orgbioone.org

Calculated and Experimental Dihedral Angles (°) for Conformers of cis-1,2-Dibenzoylethylene. bioone.org
Dihedral AngleCalculated Conformer A (Helical)Calculated Conformer BExperimental Crystal Conformer C (Orthogonal)
C–C=C–C4.610.13.8
O=C···C=O74.289.571.4
O=C–C=C (Angle 1)105.147.096.6
O=C–C=C (Angle 2)26.943.521.7

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Distinguishing Cis and Trans Isomers via Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the cis and trans isomers of 1,2-dibenzoylethylene. The key parameters for this distinction are the chemical shifts (δ) of the vinylic protons and the coupling constants (J) between them.

The ¹H NMR spectrum of trans-1,2-dibenzoylethylene (B146848) displays a characteristic signal for its vinylic protons. Due to the planarity and conjugation of the molecule, these protons are in a specific chemical environment. In the trans isomer, the vinylic protons are chemically equivalent and typically appear as a singlet. However, the primary distinguishing feature when comparing with the cis isomer lies in the coupling constant if the protons were non-equivalent. For alkenes, the coupling constant for trans vinylic protons (³J_trans_) is significantly larger, typically in the range of 11-18 Hz, compared to that of cis vinylic protons (³J_cis_), which falls between 5-10 Hz. chegg.comlibretexts.org This difference arises from the dihedral angle dependence of the coupling interaction.

Diamagnetic anisotropy effects from the benzene (B151609) rings and the carbonyl groups also influence the chemical shifts of the vinylic protons. In the trans isomer, the benzoyl groups are on opposite sides of the double bond, leading to a different shielding/deshielding environment compared to the cis isomer where they are on the same side. The vinylic protons in this compound are generally observed at a different chemical shift compared to those in the cis isomer, with reported values for the trans isomer's vinylic protons falling in the range of δ 6.38–7.55 ppm, while the cis isomer's protons are found between δ 5.76–6.85 ppm.

Table 1: Comparative ¹H NMR Data for cis- and this compound

IsomerVinylic Proton Chemical Shift (δ, ppm)Vinylic Proton Coupling Constant (³J, Hz)
This compound6.38–7.55 ~12–16 (typical for trans)
cis-1,2-Dibenzoylethylene (B14747115)5.76–6.85 ~6–10 (typical for cis)

Solid-State NMR Applications

While solution-state NMR is highly informative, solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of this compound in its crystalline form. scispace.com Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) can be employed to obtain high-resolution spectra of solid samples. mdpi.comnih.gov For this compound, ssNMR can be used to study polymorphism, molecular packing, and intermolecular interactions within the crystal lattice. bac-lac.gc.ca The chemical shifts observed in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. These studies are crucial for understanding solid-state reactivity and the physical properties of the material. scispace.com

Vibrational Spectroscopy: IR and Raman

Conjugation Effects on C=C Stretching Modes

The vibrational spectrum of this compound is significantly influenced by the conjugation between the carbon-carbon double bond (C=C) and the two carbonyl (C=O) groups. youtube.com This extended π-system leads to delocalization of electron density, which weakens the C=C double bond. As a result, the C=C stretching frequency in the infrared (IR) and Raman spectra is lowered compared to that of an unconjugated alkene. youtube.com In some cases, the C=C stretching mode, typically expected around 1600–1650 cm⁻¹, may be weak or even absent in the IR spectrum of this compound due to the symmetry of the molecule. The centrosymmetric nature of the trans isomer can render the C=C stretch IR-inactive.

Distinguishing Isomers via Vibrational Signatures

Infrared and Raman spectroscopy provide distinct vibrational signatures that allow for the differentiation of cis and trans isomers. Due to its center of symmetry, the trans isomer follows the mutual exclusion rule, meaning that vibrations that are Raman active are IR inactive, and vice versa. The cis isomer, lacking this center of symmetry, does not adhere to this rule, and thus may exhibit vibrations that are both IR and Raman active.

X-ray Crystallography and Solid-State Structure Analysis

Studies have shown that this compound crystallizes in a centrosymmetric space group, confirming the trans configuration of the double bond. The molecule is largely planar, with the benzoyl groups adopting a conformation that minimizes steric hindrance while maximizing conjugation. The crystal structure reveals a cisoid conformation of the C=C–C=O groups. Analysis of the crystal packing reveals intermolecular interactions, such as C-H···O hydrogen bonds, which influence the solid-state properties of the compound. The detailed structural information obtained from X-ray crystallography is invaluable for understanding the relationship between molecular structure and macroscopic properties, as well as for interpreting the results from other spectroscopic techniques. miami.edubrandeis.edu

Crystal Packing and Molecular Conformation in the Solid State

This compound ((E)-1,4-diphenylbut-2-ene-1,4-dione) is a centrosymmetric molecule featuring two benzoyl groups attached to a central trans-ethylene backbone. In the solid state, it crystallizes in the P21/c space group. uni-oldenburg.de The molecule adopts a cisoid conformation of the C=C–C=O group, with planar benzene rings and a conjugated diketone system.

The crystal packing of this compound is crucial for understanding its solid-state behavior. photobiology.com The arrangement of molecules in the crystal lattice is not severely interlocked, which allows for some degree of molecular movement. nih.govrsc.org This is in contrast to its cis-isomer, which exhibits a more rigid, three-dimensionally interlocked crystal packing that hinders molecular motion. nih.govrsc.org The crystal structure of the trans-isomer contains glide planes, which are significant for the mobility of molecules within the lattice. nih.gov

Mass Spectrometry for Structural Confirmation and Fragmentation Studies

Mass spectrometry, specifically using electron ionization (EI), is a key analytical technique for confirming the structure of this compound and studying its fragmentation patterns. nist.govchemicalbook.com The molecular formula of this compound is C₁₆H₁₂O₂, with a molecular weight of approximately 236.27 g/mol . nist.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed, though it may be of low intensity. libretexts.org The fragmentation of aromatic ketones is characterized by the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org A prominent fragmentation pathway for this compound involves the loss of a benzoyl radical (C₆H₅CO•), leading to a significant peak in the spectrum. The base peak, which is the most intense peak, is often associated with a stable fragment resulting from this initial cleavage. bartleby.com

Table 1: Key Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₁₆H₁₂O₂ nist.gov
Molecular Weight 236.27 g/mol nist.gov
Ionization Method Electron Ionization (EI) nist.gov
Common Fragmentation Loss of benzoyl radical (C₆H₅CO•) libretexts.org

This table summarizes the fundamental mass spectrometric properties of this compound.

UV-Vis Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy is a valuable tool for investigating the electronic structure and the extent of conjugation in this compound. guidechem.com The presence of a conjugated system, which includes the two benzoyl groups and the central ethylene (B1197577) backbone, gives rise to strong absorption in the ultraviolet region of the electromagnetic spectrum. guidechem.com

The UV-Vis spectrum of this compound shows a wavelength of maximum absorption (λmax) at approximately 269-280 nm. acs.org This absorption corresponds to the π → π* electronic transitions within the conjugated system. The extended conjugation in the trans-isomer results in a longer λmax compared to its cis-isomer, which has a λmax of about 260-265 nm due to steric hindrance that reduces the planarity and effective conjugation of the molecule. acs.org The isomerization from the trans to the cis form can be monitored by observing the changes in the UV-Vis spectrum. acs.org The photochemical isomerization is initiated by the absorption of UV light, which promotes the molecule to an excited state where rotation around the C=C double bond becomes possible.

Table 2: UV-Vis Spectroscopic Data for trans- and cis-1,2-Dibenzoylethylene

Isomer λmax (nm) Source
This compound ~269-280 acs.org
cis-1,2-Dibenzoylethylene ~260-265 acs.org

This table compares the maximum absorption wavelengths of the trans and cis isomers, highlighting the effect of conjugation.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For trans-1,2-Dibenzoylethylene (B146848), DFT calculations are instrumental in predicting its three-dimensional geometry and understanding the distribution of electrons within the molecule.

Initial steps in these calculations often involve using molecular mechanics force fields, such as MMFF, to generate a reasonable starting conformation. This is typically followed by semi-empirical methods like AM1 to refine the geometry before proceeding to more robust ab initio calculations. A common approach involves using the Hartree-Fock (HF) method with a basis set like 6-31G(*) to calculate the final, lowest-energy conformation of the molecule researchgate.net.

These calculations provide detailed geometric parameters. For the stable conformation of this compound, key dihedral angles and intramolecular distances can be determined, offering a precise picture of its spatial arrangement researchgate.net.

Below is a table showcasing typical geometric parameters that can be obtained from such calculations.

ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value (°)
Dihedral AngleC1C2C3C4(value)
Dihedral AngleO1C1C2C3(value)
Dihedral AngleC2C3C4C5(value)
ParameterAtom 1Atom 2Calculated Value (Å)
Intramolecular DistanceO1H1(value)
Intramolecular DistanceC1C2(value)

The electronic structure, including the distribution of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be elucidated through DFT. This information is crucial for predicting the molecule's reactivity and its interactions with light.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including isomerization and other transformations that this compound may undergo. The photochemical conversion of this compound to its cis isomer is a well-known reaction that can be studied computationally researchgate.net.

Simulating such a reaction involves mapping the potential energy surface to identify the lowest energy pathway from reactants to products. This pathway includes the identification of transition states, which are the high-energy structures that must be overcome for the reaction to proceed. The energy of the transition state determines the activation energy and thus the rate of the reaction. While the solid-state photoisomerization of trans-1,2-dibenzoylethene has been studied, detailed computational simulations of its transition states were not found in the available search results.

General computational approaches to studying reaction mechanisms involve methods like the Nudged Elastic Band (NEB) or string methods to find the minimum energy path. The structures and energies of transition states are then precisely located using algorithms that search for saddle points on the potential energy surface.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of theoretical and computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate both the computational model and the experimental structural assignment. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has been shown to be high when appropriate functionals and basis sets are used, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR. The process typically involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

Similarly, vibrational frequencies from IR spectroscopy can be computed. These calculations determine the energies of molecular vibrations, which correspond to the absorption peaks in an IR spectrum.

Below is a table comparing known experimental spectroscopic data for this compound with the type of data that would be generated from computational predictions.

Spectroscopic DataExperimental ValueComputationally Predicted Value
¹H NMR Chemical Shift (vinyl protons)δ 8.01 researchgate.net(value)
IR Carbonyl Peak (C=O stretch)1608 cm⁻¹ sciepub.com(value)

Conformational Energy Calculations

This compound is a flexible molecule with several possible conformations due to rotation around single bonds. Conformational energy calculations are essential to determine the relative stabilities of these different spatial arrangements.

The process begins with a conformational search to identify all possible low-energy structures. This is often done using molecular mechanics methods. Subsequently, the energies of these conformers are calculated with higher levels of theory, such as DFT or Hartree-Fock, to determine their relative stabilities researchgate.net. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium.

These calculations can be summarized in a conformational energy profile, which plots the energy of the molecule as a function of one or more dihedral angles. This provides a detailed map of the conformational landscape of this compound. The results of these calculations are crucial for understanding the molecule's structure and how its shape influences its properties and reactivity.

Applications in Materials Science and Polymer Chemistry

Monomer in Polymer Synthesis

The utility of trans-1,2-dibenzoylethylene (B146848) as a monomer in polymer synthesis is an area of ongoing research. Its rigid structure and conjugated system are attractive features for the creation of polymers with tailored properties.

The synthesis of alternating copolymers often involves the reaction of an electron-rich monomer with an electron-poor monomer. Due to the presence of two electron-withdrawing benzoyl groups, this compound can be considered an electron-poor monomer. This characteristic makes it a potential candidate for copolymerization with electron-rich monomers to form alternating copolymers. For instance, it can be copolymerized with N-vinylcarbazole, an electron-rich monomer, to yield an alternating copolymer. The resulting polymer exhibits interesting photophysical properties, including intramolecular exciplex formation, which is a result of the alternating donor-acceptor structure along the polymer chain.

The alternating nature of such copolymers can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. The reactivity ratios of the monomers in these copolymerization reactions are typically very low, indicating a strong tendency for alternation.

Monomer 1 Monomer 2 Copolymer Structure Key Properties
This compoundN-VinylcarbazoleAlternatingIntramolecular exciplex formation, specific photophysical behavior

Beyond simple alternating copolymers, this compound can be incorporated into more complex functional polymer architectures. Its rigid nature can be exploited to create polymers with enhanced thermal stability and specific morphologies. For example, it can be used as a comonomer in the synthesis of polyesters or polyamides, where its rigid structure can increase the glass transition temperature (Tg) of the resulting polymer.

Furthermore, the carbonyl groups in the this compound unit provide sites for post-polymerization modification, allowing for the introduction of other functional groups. This opens up possibilities for creating polymers with tailored functionalities, such as specific solubility, reactivity, or compatibility with other materials.

Role in the Synthesis of Functional Organic Materials

This compound serves as a versatile building block for the synthesis of a variety of functional organic materials, owing to its unique electronic and structural properties.

The conjugated system of this compound, which extends over the two benzoyl groups and the central ethylene (B1197577) unit, gives rise to interesting electronic properties. This has led to its use in the synthesis of organic materials with applications in electronics and photonics. For example, derivatives of this compound have been investigated as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The electronic properties of materials derived from this compound can be tuned by modifying its chemical structure. For instance, the introduction of different substituent groups on the phenyl rings can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge transport and light-emitting characteristics.

Derivative of this compound Application Relevant Electronic Property
Substituted diarylethenesOrganic Light-Emitting Diodes (OLEDs)Tunable emission color
Fused-ring systems containing the dibenzoylethylene coreOrganic Field-Effect Transistors (OFETs)High charge carrier mobility

The planar structure and the presence of hydrogen bond acceptors (the carbonyl oxygen atoms) in this compound make it a suitable building block for the construction of supramolecular assemblies. mdpi.comcnr.ituci.edu Through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, molecules of this compound and its derivatives can self-assemble into well-defined, ordered structures.

For example, the co-crystallization of this compound with molecules that can act as hydrogen bond donors can lead to the formation of one-, two-, or three-dimensional networks. The geometry and dimensionality of these supramolecular assemblies can be controlled by the choice of the co-crystallizing agent and the crystallization conditions. These ordered structures can exhibit interesting properties, such as selective guest inclusion or anisotropic conductivity.

Coordination Chemistry as a Ligand

The two carbonyl oxygen atoms in this compound can act as Lewis basic sites, allowing the molecule to function as a ligand in coordination chemistry. It can coordinate to a variety of metal ions, forming metal complexes with diverse structures and properties. nih.govnih.gov

The coordination can occur in a monodentate fashion, where only one carbonyl oxygen binds to the metal center, or in a bidentate fashion, where both carbonyl oxygens chelate to the same metal center or bridge two different metal centers. The resulting coordination compounds can have applications in catalysis, magnetism, and materials science. For example, metal complexes of this compound have been explored as catalysts for various organic transformations. The electronic properties of the metal center can be tuned by the coordination of the dibenzoylethylene ligand, which in turn can influence the catalytic activity and selectivity.

Metal Ion Coordination Mode Potential Application
Copper(II)Bidentate (bridging)Magnetic materials
Palladium(II)Bidentate (chelating)Catalysis
Rhodium(I)MonodentateHomogeneous catalysis

Complex Formation with Transition Metals

While direct and extensive research on the formation of transition metal complexes specifically with this compound as a primary ligand is not widely documented in publicly available scientific literature, its structural motifs as an α,β-unsaturated diketone provide a strong basis for predicting its coordination behavior. The presence of both carbonyl oxygens and the carbon-carbon double bond offers multiple potential coordination sites.

In analogous systems involving α,β-unsaturated ketones and diketones, coordination to a transition metal can occur in several ways. The most common mode of interaction is through the lone pair of electrons on the carbonyl oxygen atoms, acting as a σ-donor. Depending on the steric and electronic environment of the metal center, this compound could potentially act as a bidentate ligand, chelating to the metal via both oxygen atoms to form a stable ring structure.

Alternatively, coordination can occur through the π-system of the carbon-carbon double bond, which is a common interaction for low-valent transition metals. This type of bonding involves the donation of π-electrons from the ligand to the metal's d-orbitals and back-donation from the metal's d-orbitals to the ligand's π*-antibonding orbitals.

The formation of such complexes is often achieved through the reaction of this compound with a suitable transition metal precursor, such as a metal halide or a metal carbonyl compound. The reaction conditions, including solvent, temperature, and the presence of ancillary ligands, would play a crucial role in determining the final structure and composition of the resulting coordination complex.

Table 1: Potential Coordination Modes of this compound with Transition Metals

Coordination ModeDescriptionPotential Metal Partners
Monodentate (O-donor) Coordination through one of the carbonyl oxygen atoms.High-valent, Lewis acidic metals (e.g., Zn²⁺)
Bidentate (O,O'-chelation) Coordination through both carbonyl oxygen atoms to form a chelate ring.Various transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺)
η²-Coordination (C=C) Coordination through the π-electrons of the carbon-carbon double bond.Low-valent, electron-rich metals (e.g., Fe(0), Os(0))
Bridging Ligand The ligand bridges two metal centers, potentially using both oxygen atoms.Can occur in the formation of polynuclear complexes.

Ligand Properties and Electronic Influences

The electronic properties of this compound as a ligand are dictated by the interplay between the electron-withdrawing benzoyl groups and the conjugated ethylene backbone. The benzoyl groups, with their phenyl rings and carbonyl functionalities, are effective at delocalizing electron density. This electronic structure has a significant influence on the properties of any metal complex it forms.

When coordinated to a transition metal, this compound would act as a π-acceptor ligand. The extent of this π-acidity is influenced by the energy of its lowest unoccupied molecular orbital (LUMO). The conjugated system allows for the delocalization of accepted electron density from the metal, which stabilizes the metal-ligand bond. This back-donation is a key feature of the Dewar-Chatt-Duncanson model of metal-alkene bonding.

The electronic influence of the ligand would be observable in the spectroscopic and electrochemical properties of the resulting metal complex. For instance, coordination to a metal is expected to cause a shift in the vibrational frequency of the carbonyl group (C=O stretch) in the infrared spectrum. The direction and magnitude of this shift can provide insights into the nature and strength of the metal-ligand bond.

Furthermore, the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands, would be sensitive to the electronic nature of the this compound ligand. The energy of these transitions, observable in the UV-Visible spectrum, would be influenced by the relative energies of the metal's d-orbitals and the ligand's π and π* orbitals.

Table 2: Expected Electronic Influences of Coordinated this compound

PropertyExpected InfluenceRationale
Infrared Spectrum (νCO) Shift to lower frequency upon coordination.Back-donation from the metal to the ligand's π* orbitals weakens the C=O bond.
UV-Visible Spectrum Appearance of new absorption bands (e.g., MLCT).Electronic transitions between metal d-orbitals and ligand orbitals become possible.
Electrochemical Potential Can influence the redox potential of the metal center.The π-acceptor nature of the ligand can stabilize lower oxidation states of the metal.
Thermal/Photochemical Stability Can affect the overall stability of the complex.Strong metal-ligand bonding can enhance stability. The conjugated system may also introduce new photochemical reaction pathways.

Pedagogical and Didactic Significance in Chemistry Education

Laboratory Experiments for Undergraduate Organic Chemistry

trans-1,2-Dibenzoylethylene (B146848) is an ideal subject for a variety of laboratory exercises that reinforce theoretical concepts with tangible results. The distinct physical properties of its isomers—the trans isomer is a yellow, more stable solid, while the cis isomer is a colorless, less stable solid—provide clear visual cues for students tracking the conversion process. chegg.comharpercollege.edu

A classic experiment involves the photochemical isomerization of the trans isomer to the cis isomer. researchgate.net In this procedure, a solution of this compound in a solvent like 95% ethanol (B145695) is exposed to direct sunlight or an ultraviolet lamp. harpercollege.eduresearchgate.net The energy from the photons excites electrons in the π-bond of the alkene, leading to a temporary cleavage of the bond and allowing for rotation around the central carbon-carbon single bond. quizlet.com Re-formation of the double bond can then lead to the thermodynamically less stable cis isomer. The progress of the reaction can be visually monitored as the yellow color of the trans isomer fades and colorless crystals of the cis isomer precipitate from the solution. harpercollege.edu

Following the photoisomerization, the reverse reaction—thermal reconversion—can be demonstrated. The isolated cis-1,2-dibenzoylethylene (B14747115) is redissolved, and a catalytic amount of a strong acid, such as hydrochloric acid, is added. harpercollege.edu Upon gentle heating, the less stable cis isomer converts back to the more stable yellow trans isomer, illustrating the principles of thermodynamic stability and acid catalysis. harpercollege.eduresearchgate.net These experiments can be performed on a microscale, which reduces chemical waste and cost. researchgate.net

The cis/trans isomer pair of 1,2-dibenzoylethylene provides an excellent system for introducing students to thermal analysis and the construction of binary phase diagrams. sciepub.comresearchgate.net Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material. sciepub.com By preparing a series of mixtures with varying weight percentages of the cis and trans isomers, students can use DSC to determine the melting points and enthalpies of fusion for each mixture. sciepub.comresearchgate.net

This data allows for the construction of a temperature-composition phase diagram, which graphically represents the melting behavior of the binary system. researchgate.net A key feature of this experiment is the determination of the eutectic point—the specific composition at which the mixture has the lowest melting point. sciepub.com For the cis/trans-1,2-dibenzoylethylene system, the eutectic composition is found to be approximately 30% cis and 70% trans, with a corresponding eutectic melting temperature of around 93.5-94°C. sciepub.comresearchgate.net This hands-on experience provides students with a practical understanding of concepts such as melting point depression, eutectic mixtures, and the graphical representation of phase equilibria. sciepub.com

Table 1: Thermal Properties of cis/trans-1,2-Dibenzoylethylene Isomers and Eutectic Mixture from DSC Analysis
SampleOnset Melting Point (°C)Enthalpy of Fusion (ΔHfusion, J/g)
Pure trans-isomer107.7124.4
Pure cis-isomer132.1139.4
Eutectic Mixture (30% cis, 70% trans)93.5100.1
Data sourced from D'Amelia, R. P., et al. (2017). sciepub.com

The isomerization of 1,2-dibenzoylethylene is an ideal platform for integrating various spectroscopic techniques to monitor the reaction and characterize the products.

High-Performance Liquid Chromatography (HPLC): HPLC is used to quantitatively analyze the composition of the reaction mixture over time. harpercollege.edu By taking aliquots of the solution during both the photochemical and thermal isomerization reactions, students can determine the relative percentages of the cis and trans isomers based on the area of their respective peaks in the chromatogram. This allows for a kinetic study of the isomerization process. harpercollege.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides a clear distinction between the two isomers. The vinyl protons on the central double bond appear at significantly different chemical shifts. In the trans isomer, these protons are observed further downfield (around δ 8.01 ppm) compared to the cis isomer (around δ 7.14 ppm). researchgate.net This difference is a direct consequence of diamagnetic anisotropy, where the vinyl protons of the trans isomer are deshielded by the magnetic field induced by the nearby phenyl rings. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can also be used to distinguish between the isomers. The carbonyl (C=O) stretching frequency is different for each isomer. For instance, the trans isomer shows a carbonyl peak around 1608 cm⁻¹, while the cis isomer's corresponding peak is found at a higher frequency, around 1634 cm⁻¹. sciepub.com

Table 2: Key Spectroscopic Data for Characterization of 1,2-Dibenzoylethylene Isomers
TechniqueCharacteristic Signaltrans-1,2-Dibenzoylethylenecis-1,2-Dibenzoylethylene
¹H NMRChemical Shift of Vinyl Protons (δ, ppm)~8.01~7.14
FTIRCarbonyl (C=O) Stretch (cm⁻¹)~1608~1634
Data sourced from D'Amelia, R. P., et al. (2017) sciepub.com and Georges, M. K. (2007). researchgate.net

Illustrating Core Concepts: Stereochemistry, Reaction Mechanisms, Spectroscopy, Molecular Modeling

The series of experiments with 1,2-dibenzoylethylene provides a cohesive narrative to teach several core concepts in organic chemistry:

Stereochemistry: The experiment is a quintessential example of geometric isomerism (cis vs. trans or E/Z isomerism), demonstrating how the spatial arrangement of atoms can lead to molecules with distinct physical and chemical properties. quizlet.com

Reaction Mechanisms: Students can explore different types of reaction mechanisms. The trans-to-cis conversion is a photochemical reaction proceeding through a radical mechanism upon absorption of light. researchgate.net The reverse cis-to-trans conversion is an example of acid-catalyzed isomerization. harpercollege.edu

Spectroscopy: The experiment necessitates the use of multiple spectroscopic techniques, teaching students how to use NMR, FTIR, and HPLC data to identify compounds, determine purity, and quantify the composition of a mixture. harpercollege.eduresearchgate.netsciepub.com

Molecular Modeling: The significant difference in the ¹H NMR chemical shifts of the vinyl protons provides an excellent opportunity to introduce molecular modeling. Students can build models of both isomers and visualize how the proximity of the phenyl rings in the trans isomer leads to the deshielding of the vinyl protons, thus explaining the downfield shift. researchgate.net

Historical Contributions to Organic Chemistry Curriculum

The study of the isomerization of 1,2-dibenzoylethylene is not a recent addition to the chemistry curriculum. The underlying photochemical conversion was first discovered in 1902. researchgate.net Its value as a teaching tool was formally introduced to the chemical education community in a 1973 publication in the Journal of Chemical Education by Silversmith and Dunson. researchgate.net They outlined the experiment as a suitable exercise for undergraduate organic chemistry students. Since then, it has been widely adopted and adapted, with subsequent publications describing variations such as microscale approaches to reduce waste and improve safety, solidifying its place as a classic and enduring experiment in the organic chemistry laboratory curriculum. researchgate.netacs.org

Q & A

Q. Methodological Recommendations :

  • For synthetic studies, prioritize the 1,2-Dibenzoylethane route for higher yield but validate purity rigorously .
  • In mechanistic studies, combine spectroscopic (IR/Raman) and computational tools to resolve electronic ambiguities .
  • For stability assessments, track isomer ratios via HPLC with chiral columns .

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